Acebutolol, (S)-
Acebutolol, (S)-
Brand Name:
Vulcanchem
CAS No.:
68107-82-4
VCID:
VC21075435
InChI:
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m0/s1
SMILES:
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
Molecular Formula:
C18H28N2O4
Molecular Weight:
336.4 g/mol
Acebutolol, (S)-
CAS No.: 68107-82-4
Cat. No.: VC21075435
Molecular Formula: C18H28N2O4
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68107-82-4 |
|---|---|
| Molecular Formula | C18H28N2O4 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | N-[3-acetyl-4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide |
| Standard InChI | InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m0/s1 |
| Standard InChI Key | GOEMGAFJFRBGGG-HNNXBMFYSA-N |
| Isomeric SMILES | CCCC(=O)NC1=CC(=C(C=C1)OC[C@H](CNC(C)C)O)C(=O)C |
| SMILES | CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |
| Canonical SMILES | CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |
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